![molecular formula C10H20ClNO4 B13385539 5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride](/img/structure/B13385539.png)
5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride
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Overview
Description
5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride is a chemical compound with the molecular formula C10H20ClNO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl and methyl groups attached to the aminopentanedioate backbone, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 1-methyl 2-aminopentanedioate hydrochloride typically involves the esterification of 2-aminopentanedioic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Solvent: Methanol or ethanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale esterification: Using industrial reactors to mix 2-aminopentanedioic acid with tert-butyl alcohol and methanol.
Purification: Crystallization or distillation to purify the product.
Formation of hydrochloride salt: Addition of hydrochloric acid to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthetic Applications
5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride serves as an important building block in organic synthesis. Its structural complexity allows for the development of more intricate molecules through various chemical reactions:
- Michael Addition : This compound can participate in Michael addition reactions, facilitating the formation of carbon-carbon bonds that are crucial in synthesizing complex organic structures.
- Enzyme Inhibition : The compound has been studied for its potential to act as an enzyme inhibitor, modulating biochemical pathways and influencing metabolic processes.
Pharmacological Research
The biological activity of this compound has been investigated for its therapeutic potential:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against multi-drug resistant bacteria, suggesting its potential use in antibiotic development .
- Cytotoxic Effects : In vitro studies have shown that the compound induces cytotoxic effects on cancer cell lines, particularly ovarian cancer cells, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against certain bacterial strains | |
Cytotoxicity | Induces cell death in cancer cell lines | |
Enzyme Modulation | Alters enzymatic activity |
Study 1: Antimicrobial Efficacy
A study conducted to evaluate the antimicrobial efficacy of this compound demonstrated potent activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to known antibiotics, highlighting the compound's potential as a therapeutic agent against resistant infections.
Study 2: Cytotoxic Effects on Cancer Cells
In controlled laboratory experiments, the cytotoxic effects of the compound were assessed on ovarian cancer cell lines. Results indicated that at concentrations ranging from 10 µM to 100 µM, the compound significantly inhibited cell proliferation, suggesting a promising avenue for cancer treatment research.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to serve as a precursor in drug development further enhances its relevance in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-tert-butyl 1-methyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways. The exact mechanism of action can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl 1-methyl (2S)-2-aminopentanedioate
- (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride
- D-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride
Uniqueness
5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Biological Activity
5-Tert-butyl 1-methyl 2-aminopentanedioate hydrochloride, with the chemical formula C₁₀H₂₀ClNO₄ and a molecular weight of 253.72 g/mol, is a hydrochloride salt of a chiral amino acid derivative. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by a tert-butyl group and a methyl ester, which contribute to its unique properties. The presence of the amino group allows for various chemical interactions, making it a versatile molecule for both synthetic and biological applications.
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₀ClNO₄ |
Molecular Weight | 253.72 g/mol |
CAS Number | 16948-36-0 |
Solubility | Low |
This compound interacts with specific molecular targets in biological systems, primarily influencing neurotransmitter activity. It is believed to modulate glutamate receptors, which play a critical role in synaptic transmission and plasticity.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neurotransmitter Modulation : It has been studied for its potential to influence glutamate receptor activity, which is crucial for cognitive functions and neuroprotection.
- Enzyme Inhibition : The compound shows promise in inhibiting certain enzymes involved in metabolic pathways, potentially impacting conditions like metabolic disorders and muscle growth enhancement.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotective Effects : A study highlighted its ability to protect neuronal cells from excitotoxicity induced by excessive glutamate levels. The compound demonstrated a dose-dependent protective effect against cell death in vitro.
- Metabolic Regulation : Another investigation focused on its role in arginine metabolism. The inhibition of arginase by this compound led to increased levels of arginine, suggesting potential applications in enhancing nitric oxide production, which is vital for cardiovascular health .
- Comparative Analysis : The biological activity of this compound was compared with similar compounds such as (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride and (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride. Variations in configuration significantly altered their biological effects, indicating the importance of stereochemistry in their pharmacological profiles.
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study Focus | Findings |
---|---|
Neuroprotection | Protects neuronal cells from glutamate-induced toxicity |
Metabolic Regulation | Inhibits arginase, increasing arginine levels |
Comparative Activity | Structural variations lead to differing biological effects |
Properties
IUPAC Name |
5-O-tert-butyl 1-O-methyl 2-aminopentanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPACFSZQWAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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